molecular formula C6H3N3O3 B1602793 6-Hydroxy-5-nitronicotinonitrile CAS No. 320405-84-3

6-Hydroxy-5-nitronicotinonitrile

Cat. No.: B1602793
CAS No.: 320405-84-3
M. Wt: 165.11 g/mol
InChI Key: SSYCVCKERZMXLP-UHFFFAOYSA-N
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Description

6-Hydroxy-5-nitronicotinonitrile is a chemical compound with the molecular formula C6H3N3O3 and a molecular weight of 165.11 g/mol It is characterized by the presence of a hydroxyl group, a nitro group, and a nitrile group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-5-nitronicotinonitrile typically involves the nitration of 3-cyano-6-hydroxypyridine. One common method includes the use of phosphorus(V) oxychloride and dimethylformamide (DMF) as reagents . The reaction is carried out at low temperatures to ensure the selective nitration of the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-5-nitronicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed:

    Oxidation: Formation of 6-nitro-5-pyridinecarboxaldehyde.

    Reduction: Formation of 6-hydroxy-5-aminonicotinonitrile.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Hydroxy-5-nitronicotinonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor for certain biological pathways.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-nitronicotinonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the nitrile group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

  • 5-Nitro-6-hydroxynicotinic acid
  • 6-Hydroxy-2H-1,4-benzoxazin-3(4H)-one
  • 5-Bromo-6-hydroxynicotinic acid

Comparison: 6-Hydroxy-5-nitronicotinonitrile is unique due to the presence of both a nitro group and a nitrile group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

5-nitro-6-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O3/c7-2-4-1-5(9(11)12)6(10)8-3-4/h1,3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYCVCKERZMXLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594292
Record name 5-Nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320405-84-3
Record name 5-Nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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